Bienvenue dans la boutique en ligne BenchChem!

SKI-I, Sphingosine Kinase Inhibitor

Melanoma Sphingolipid Metabolism Apoptosis

Select SKI-I as the only sphingosine kinase inhibitor proven to simultaneously lower pro-survival S1P and elevate pro-apoptotic ceramide in melanoma models (UACC 903, 1205 Lu). This dual lipidomic shift, unattainable by SKI-II, PF‑543, or ABC294640, drives G₂‑M arrest and caspase‑3/7 activation (1‑10 µM). With robust pan‑SphK coverage (IC50 1.2 µM), competitive binding mode, and 25‑40% xenograft tumor suppression in vivo, SKI‑I ensures reproducible, compound‑specific results critical for apoptosis and ceramide research.

Molecular Formula C25H42N4O2
Molecular Weight 430.637
CAS No. 306301-68-8
Cat. No. B560424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKI-I, Sphingosine Kinase Inhibitor
CAS306301-68-8
Synonyms5-naphthalen-2-yl-2H-pyrazole-3-carboxylic acid (2-hydroxy-naphthalen-1-ylmethylene)-hydrazide
Molecular FormulaC25H42N4O2
Molecular Weight430.637
Structural Identifiers
SMILESC1C(NNC1C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC5=CC=CC=C5C=C4
InChIInChI=1S/C25H22N4O2/c30-24-12-11-17-6-3-4-8-20(17)21(24)15-26-29-25(31)23-14-22(27-28-23)19-10-9-16-5-1-2-7-18(16)13-19/h1-13,15,22-23,27-28,30H,14H2,(H,29,31)/b26-15+
InChIKeyHLRQAJDWWZYGHO-YSMPRRRNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale yellow solidPurity:≥90% by NMR

SKI‑I (Sphingosine Kinase Inhibitor, CAS 306301‑68‑8) – Non‑Lipid, Pan‑SphK Inhibitor for Apoptosis‑Driven Cancer Research


SKI‑I is a non‑lipid, competitive inhibitor of human sphingosine kinases (SphK1 and SphK2) that suppresses the conversion of sphingosine to the pro‑survival lipid sphingosine‑1‑phosphate (S1P) [1]. It inhibits recombinant human ST‑hSK with an IC₅₀ of 1.2 µM and displays secondary activity against hERK2 (IC₅₀ = 11 µM) . By reducing S1P and simultaneously elevating pro‑apoptotic ceramide, SKI‑I induces G₂‑M cell‑cycle arrest and caspase‑dependent apoptosis in a broad panel of tumor cell lines [1].

SKI‑I (306301‑68‑8) Cannot Be Replaced by SKI‑II or Other SphK Inhibitors – Evidence of Functional Divergence


Sphingosine kinase inhibitors exhibit profound functional divergence despite overlapping enzymatic targets. SKI‑I and SKI‑II both inhibit SphK1 and SphK2, yet only SKI‑I consistently elevates intracellular ceramide, triggers G₂‑M arrest, and induces robust apoptosis in melanoma models [1]. This divergence arises from distinct isoform‑selectivity profiles and off‑target activities [2]. Consequently, experimental outcomes are compound‑specific; substituting SKI‑I with SKI‑II or PF‑543 (an ultra‑selective SphK1 inhibitor) yields non‑overlapping cellular phenotypes, confounding data interpretation and jeopardizing reproducibility in apoptosis‑centric or ceramide‑dependent studies.

Head‑to‑Head Quantitative Evidence for SKI‑I (306301‑68‑8) vs. SKI‑II, PF‑543, and Other SphK Inhibitors


SKI‑I, Unlike SKI‑II, Reduces S1P and Elevates Pro‑Apoptotic Ceramide in Melanoma Cells

In UACC 903 melanoma cells, SKI‑I (10 µM, 24 h) reduced intracellular S1P by 45% and increased total ceramide levels by 2.3‑fold relative to vehicle control. SKI‑II, at identical concentration and duration, also reduced S1P but failed to elevate ceramide levels [1]. This ceramide induction is functionally essential for SKI‑I‑mediated apoptosis in this model.

Melanoma Sphingolipid Metabolism Apoptosis

SKI‑I Is ~10‑Fold More Potent than SKI‑II in Reducing Melanoma Cell Viability

Across a panel of melanoma cell lines, the average IC₅₀ for SKI‑I decreased from 20.6 µM (24 h) to 6.4 µM (48 h) and 3.3 µM (72 h). SKI‑I was approximately 10‑fold more potent than SKI‑II at all time points. In contrast, SKI‑II exhibited IC₅₀ values >100 µM in several metastatic melanoma lines, indicating negligible activity [1].

Melanoma Cytotoxicity Drug Screening

SKI‑I Inhibits Xenograft Melanoma Growth by 25‑40% in Vivo; SKI‑II Shows No Effect

In nude mice bearing subcutaneous UACC 903 or 1205 Lu melanoma xenografts, daily intraperitoneal administration of SKI‑I (100 mg/kg) reduced tumor growth by 25‑40% compared to vehicle‑treated controls (p < 0.05). Under identical dosing and schedule, SKI‑II failed to retard tumor growth in either model [1].

In Vivo Xenograft Melanoma Tumor Growth

SKI‑I Exhibits 9‑Fold Selectivity for ST‑hSK Over hERK2; PF‑543 Is 100‑Fold More Potent but SphK1‑Restricted

SKI‑I inhibits recombinant human ST‑hSK with an IC₅₀ of 1.2 µM and hERK2 with an IC₅₀ of 11 µM, yielding a 9.2‑fold selectivity window [1]. PF‑543, a contemporary SphK1‑selective inhibitor, displays an IC₅₀ of 2 nM for SphK1 and >100‑fold selectivity over SphK2, but does not inhibit SphK2 [2]. The compounds are not interchangeable: SKI‑I provides dual SphK1/SphK2 inhibition with moderate ERK2 off‑target activity; PF‑543 offers ultra‑potent, SphK1‑exclusive inhibition.

Kinase Selectivity Off‑Target Profiling SphK1

SKI‑I (1.2 µM) Is Distinct from SKI‑V (2 µM) and SKI‑178 (0.1‑1.8 µM) in Enzyme Potency and Mechanism

SKI‑I inhibits GST‑hSK with an IC₅₀ of 1.2 µM [1]. SKI‑V, a non‑competitive non‑lipid inhibitor, exhibits an IC₅₀ of 2 µM against the same construct [2]. SKI‑178, a dual SphK1/2 inhibitor with microtubule‑disrupting activity, displays variable potency (0.1‑1.8 µM) across cell lines [3]. While potency overlaps, mechanism diverges: SKI‑I is a competitive inhibitor; SKI‑V is non‑competitive; SKI‑178 has dual pharmacology.

SphK Inhibition Potency Mechanism

Optimal Experimental Use‑Cases for SKI‑I (306301‑68‑8) in Cancer and Sphingolipid Research


Melanoma Apoptosis Studies Requiring Ceramide‑Mediated Cell Death

SKI‑I is the only SphK inhibitor validated to simultaneously reduce S1P and elevate ceramide in melanoma cells (UACC 903, 1205 Lu), a prerequisite for caspase‑3/7 activation and G₂‑M arrest [1]. Use SKI‑I at 1‑10 µM (24‑72 h) to induce ceramide‑dependent apoptosis. SKI‑II, PF‑543, and ABC294640 fail to recapitulate this dual lipidomic shift in the same models.

In Vivo Proof‑of‑Concept for SphK‑Targeted Melanoma Therapy

SKI‑I (100 mg/kg i.p., daily) reproducibly inhibits human melanoma xenograft growth by 25‑40% in nude mice [1]. SKI‑II shows no in vivo efficacy in parallel experiments. SKI‑I is the preferred tool compound for preclinical in vivo studies of SphK inhibition in melanoma.

Dual SphK1/SphK2 Inhibition with Moderate Kinase Selectivity

When experimental design requires concurrent inhibition of both SphK1 and SphK2 (e.g., to avoid isoform‑specific compensatory mechanisms), SKI‑I (IC₅₀ 1.2 µM for ST‑hSK) provides pan‑SphK blockade [1]. Alternative compounds: SKI‑II is ~65‑fold less potent (IC₅₀ 78 µM SphK1); PF‑543 is SphK1‑selective (>100‑fold) and spares SphK2 [2].

Competitive SphK Inhibition for Kinetic and SAR Studies

SKI‑I acts as a competitive inhibitor of sphingosine binding [1]. This mechanism is distinct from SKI‑V (non‑competitive) and SKI‑II (substrate‑competitive but induces degradation). Researchers performing enzyme kinetics, structure‑activity relationship (SAR) analyses, or crystallography requiring a well‑defined competitive inhibitor should select SKI‑I.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKI-I, Sphingosine Kinase Inhibitor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.